molecular formula C16H11ClN2O B2981177 5-(4-Chlorophenyl)-2-phenoxypyrimidine CAS No. 477890-42-9

5-(4-Chlorophenyl)-2-phenoxypyrimidine

Cat. No.: B2981177
CAS No.: 477890-42-9
M. Wt: 282.73
InChI Key: PKCJBFRSSAXKIY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-phenoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a phenoxy group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-phenoxypyrimidine typically involves the reaction of 4-chlorobenzaldehyde with phenol in the presence of a base to form 4-chlorophenyl phenyl ether. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-phenoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-phenoxypyrimidine
  • 5-(4-Fluorophenyl)-2-phenoxypyrimidine
  • 5-(4-Methylphenyl)-2-phenoxypyrimidine

Uniqueness

5-(4-Chlorophenyl)-2-phenoxypyrimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can modulate the compound’s chemical reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)13-10-18-16(19-11-13)20-15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCJBFRSSAXKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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